Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)-
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Overview
Description
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)- is a chemical compound with the molecular formula C18H20NO2+. It belongs to the class of isoquinolinium compounds, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)- typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with benzyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or xylene, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinolinium compounds.
Scientific Research Applications
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or ion channels. The exact mechanism depends on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolinium
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Isoquinolinium, 3,4-dihydro-6,7-dimethoxy-2-(phenylmethyl)- is unique due to its specific structural features and the presence of the phenylmethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
65745-71-3 |
---|---|
Molecular Formula |
C18H20NO2+ |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-benzyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C18H20NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-7,10-11,13H,8-9,12H2,1-2H3/q+1 |
InChI Key |
UWDOBVKRBKUGSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=[N+](CCC2=C1)CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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